molecular formula C8H10FNO B1339196 4-(2-Fluoroethoxy)aniline CAS No. 1547-12-2

4-(2-Fluoroethoxy)aniline

Cat. No. B1339196
CAS RN: 1547-12-2
M. Wt: 155.17 g/mol
InChI Key: MLFLCOQJVCANJG-UHFFFAOYSA-N
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Description

4-(2-Fluoroethoxy)aniline is a chemical compound that is structurally related to aniline, a compound with a phenyl group attached to an amino group. The presence of a fluoroethoxy group at the para position of the aniline ring is expected to influence the physical, chemical, and biological properties of the molecule. While the provided papers do not directly discuss 4-(2-Fluoroethoxy)aniline, they do provide insights into the properties and behaviors of structurally related compounds, which can be used to infer some aspects of 4-(2-Fluoroethoxy)aniline.

Synthesis Analysis

The synthesis of related aniline derivatives often involves multi-step reactions, including alkylation, halogenation, and the formation of Schiff bases. For example, the synthesis of a fluorene derivative involved a three-step reaction including alkylation and Heck reaction . Similarly, the synthesis of a 4-trifluoromethoxy derivative was optimized using bromination agents . These methods could potentially be adapted for the synthesis of 4-(2-Fluoroethoxy)aniline by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aniline derivatives is significantly influenced by substituents on the phenyl ring. For instance, the introduction of halogen atoms or trifluoromethyl groups can affect the molecular dipole moments and the orientation of the molecules in the crystal lattice . The presence of a fluoroethoxy group in 4-(2-Fluoroethoxy)aniline would likely impact its molecular geometry and intermolecular interactions, potentially leading to unique crystal packing and supramolecular features.

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, including coordination with metal ions to form polymers , and reactions with halogenated compounds in different solvents . The reactivity of 4-(2-Fluoroethoxy)aniline would be influenced by the electron-withdrawing effect of the fluoroethoxy group, which could affect its nucleophilic substitution reactions and interactions with other chemical species.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are determined by their molecular structures. For example, the introduction of trifluoromethyl or trifluoromethoxy groups can stabilize certain liquid crystalline phases . The far-infrared gas spectra of aniline and its derivatives can provide information about barriers to inversion and internal rotation . The electrochemical properties of aniline derivatives can be studied using techniques like cyclic voltammetry . These properties are crucial for applications in materials science and as intermediates in organic synthesis.

Scientific Research Applications

Far Infrared Spectroscopy of Aniline Derivatives

  • Study : Far infrared investigation of aniline and 4-fluoroaniline in the vapour phase. Inversion and torsion of the amino group (Larsen, Hansen, & Nicolaisen, 1976).
  • Application : This study reports on the far-infrared gas spectra of aniline and 4-fluoroaniline, focusing on calculating barriers to inversion and to internal rotation of the NH2 group. It highlights the influence of fluorine substitution on these barriers.

Sensor Applications

  • Study : Potentiometric sensors based on the inductive effect on the pK(a) of poly(aniline): a nonenzymatic glucose sensor (Shoji & Freund, 2001).
  • Application : This research emphasizes the use of poly(aniline), and possibly its derivatives like 4-(2-Fluoroethoxy)aniline, in creating sensors for detecting physical distortions or changes in electron density, which alters conductivity.

Polymer Synthesis and Applications

  • Study : Electrochemical synthesis of novel polymer based on (4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline) in aqueous solution: Characterization and application (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
  • Application : This study involves the synthesis of a novel monomer linked to aniline, demonstrating the potential for 4-(2-Fluoroethoxy)aniline in the creation of conducting and porous polymers useful in applications like dye-sensitized solar cells.

Analytical Chemistry Applications

  • Study : Location and analysis of 2-deoxy sugars on chromatograms and pherograms by fluorescence (Sawicki, Eengel, Elbert, & Gerlach, 1968).
  • Application : Research into new reagents for locating 2-deoxy sugars, including the use of aniline derivatives, indicates the potential of 4-(2-Fluoroethoxy)aniline in enhancing the detection and analysis of specific sugars.

Synthesis of Aniline Tetramers

  • Study : Synthesis and spectroscopic properties of aniline tetramers. Comparative studies (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).
  • Application : This research explores the synthesis of aniline oligomers, suggesting the relevance of 4-(2-Fluoroethoxy)aniline in creating specialized oligomers with varied applications in materials science.

Safety And Hazards

The safety information for 4-(2-Fluoroethoxy)aniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, using only under a chemical fume hood, and wearing personal protective equipment .

properties

IUPAC Name

4-(2-fluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFLCOQJVCANJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567669
Record name 4-(2-Fluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoroethoxy)aniline

CAS RN

1547-12-2
Record name 4-(2-Fluoroethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1547-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-fluoroethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Gabellieri, F Capotosti, J Molette… - European journal of …, 2020 - Elsevier
The compound screening was initiated with a direct staining assay to identify compounds binding to Tau aggregates and not Abeta plaques using human brain sections derived from …
Number of citations: 5 www.sciencedirect.com
A Bauman, M Piel, S Höhnemann… - Journal of Labelled …, 2011 - Wiley Online Library
The N‐methyl‐ d‐aspartate (NMDA) receptor as a type of ionotropic glutamatergic receptors is essential for physiological processes such as learning, memory and synaptic plasticity. A …
H Lee, DL Chen, JM Rothfuss, MJ Welch… - Nuclear medicine and …, 2012 - Elsevier
INTRODUCTION: Peroxisome proliferator-activated receptor gamma (PPARγ) transcriptionally modulates fat metabolism and also plays a role in pathological conditions such as cancer, …
Number of citations: 9 www.sciencedirect.com
AH Bansode, N Damuka, N Bashetti… - Journal of Medicinal …, 2023 - ACS Publications
G-protein-coupled receptor 119 (GPR119) has emerged as a promising target for treating type 2 diabetes mellitus. Activating GPR119 improves glucose homeostasis, while …
Number of citations: 3 pubs.acs.org

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